![molecular formula C6H3Br2N3 B1418838 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine CAS No. 1209703-87-6](/img/structure/B1418838.png)
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine typically involves the bromination of pyrrolo[2,3-b]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific reaction type.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: Its derivatives have shown potential in antimicrobial and antiviral research.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Lacks the bromine substituents and may exhibit different reactivity and biological activity.
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine is unique due to its bromine substituents, which enhance its reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCSKOADZYGCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


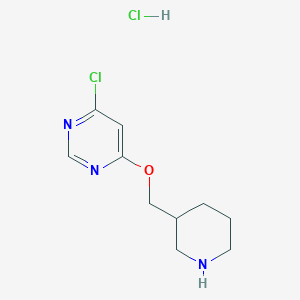
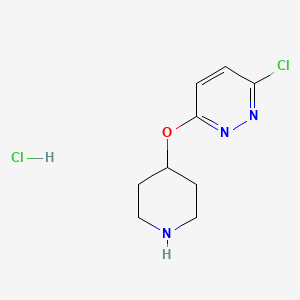

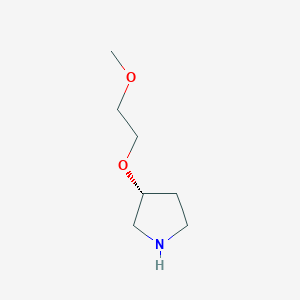
![dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B1418764.png)
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)


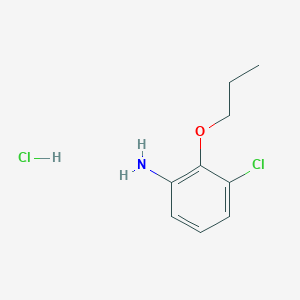
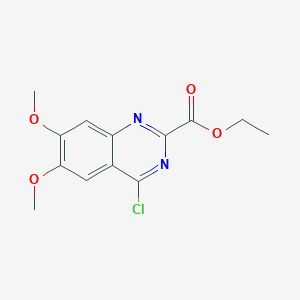
![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)

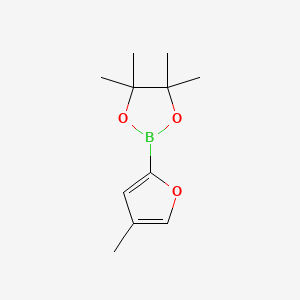
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)
